REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].O.C[C:7]1[CH:12]=[CH:11][C:10]([C:13]([CH:15]=O)=O)=[CH:9][CH:8]=1.[OH-].[K+].[CH2:19]([OH:21])C>>[CH3:19][O:21][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[CH:15]=[N:4][CH:1]=[CH:2][N:3]=2)=[CH:11][CH:12]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
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10.68 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
O.CC1=CC=C(C=C1)C(=O)C=O
|
Name
|
|
Quantity
|
9.01 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=NC=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |